molecular formula C16H15ClN2O3S B034691 Sulofenur CAS No. 110311-27-8

Sulofenur

Cat. No. B034691
M. Wt: 350.8 g/mol
InChI Key: JQJSFAJISYZPER-UHFFFAOYSA-N
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Description

Sulofenur is an orally active diarylsulfonylurea derivative patented by American pharmaceutical company Eli Lilly and Co. as an antitumor agent . It has demonstrated a wide spectrum of antitumor activity against murine solid tumors and human tumor xenografts .


Synthesis Analysis

Sulofenur and its analogs have been synthesized using three different methods. All the intermediates were prepared in the lab including heteroarylsulfonyl chlorides, heteroarylsulfonamides, and aryl or heteroarylureido derivatives .


Molecular Structure Analysis

The molecular formula of Sulofenur is C16H15ClN2O3S . It contains total 40 bond(s); 25 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

Sulofenur interacts with reactive oxygen species production thus inducing cancer cell death .


Physical And Chemical Properties Analysis

Sulofenur has a density of 1.4±0.1 g/cm3, a molar refractivity of 89.0±0.4 cm3, and a molar volume of 242.0±3.0 cm3 .

Scientific Research Applications

  • Sulofenur's Role in Cancer Treatment and Cell Response :

    • Sulofenur has been identified as potentially efficacious in solid-tumor in vivo models and is being developed as an anticancer agent. It showed preclinical activity against colon tumor xenografts, though its clinical activity was poor (Houghton & Houghton, 2004).
    • It induces changes in gene expression, increasing the expression of c-fos, c-jun, and hsp70 in H-ras-transfected rat kidney cell line NRK-52E, suggesting a complex interaction with cellular pathways (Gu et al., 1996).
    • Sulofenur treatment results in dose- and time-dependent cell killing, with elevated cytosolic calcium playing a significant role in its cytotoxicity (Phelps et al., 1995).
  • Metabolic Pathways and Toxicity :

    • It undergoes bioactivation in vivo to generate p-chlorophenyl isocyanate (CPIC), which may contribute to the toxicity and/or antitumor activity of the drug. This illustrates the importance of understanding metabolic pathways for potential therapeutics (Jochheim et al., 2002).
    • Male rats given doses of 30 and 60 mg/kg/day of Sulofenur showed hypospermatogenesis and decreased fertility, highlighting potential reproductive toxicity, though fertility recovered in the high-dose group (Seyler et al., 1992).
  • Pharmacokinetics and Clinical Trials :

    • Its pharmacokinetics have been studied, revealing it is well absorbed after oral dosing but has a long half-life of elimination from plasma, with significant variations across species. This information is crucial for dosage and scheduling in therapeutic contexts (Ehlhardt et al., 1993).
    • Clinical trials have shown mixed results. For instance, Sulofenur had only minor side effects but did not produce any significant response in advanced non-small cell lung cancer at the dosage and schedule used (Munshi et al., 1993).
  • Emerging Research and Analogues :

    • Research on Sulofenur's analogs, such as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, has shown promising anticancer activity with low toxicity, suggesting a potentially unique anticancer mechanism (Chen et al., 2011).

Safety And Hazards

In phase I trials, only mild toxicities were observed. The main toxicity was grade 1 to 3 anemia in 16 (62%) pts, with hemolysis noted in 9 pts. Although methemoglobinemia was observed in 19 pts, it was severe in only 3 pts .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulofenur

CAS RN

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 93.2 g of 2,3-dihydro-5-indenylsulfonamide in 300 ml of acetone were added 490 ml of a 1N sodium hydroxide solution. A solution of 79.36 g of 4-chlorophenylisocyanate in 250 ml of acetone was added to the reaction mixture with stirring. After stirring at room temperature for 18 hours, the reaction mixture was filtered and 490 ml of 1N hydrochloric acid were added to the filtrate thereby providing a fine white precipitate. One liter of water was added, and the solid was recovered by filtration to provide 144.86 g of the desired title product, m.p. 169°-172° C.
Quantity
93.2 g
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300 mL
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79.36 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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